Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity. This compound is characterized by the presence of a trifluoroethyl group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols, followed by cyclization to form the azetidine ring . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s strained ring structure also contributes to its reactivity, facilitating interactions with various biomolecules .
Comparison with Similar Compounds
- Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
- 2,2,2-trifluoroethyl methyl acrylate
Uniqueness: Methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-11(3-5)4-7(8,9)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHMDIKRBHWPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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